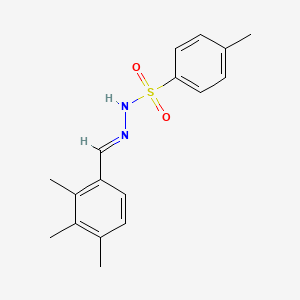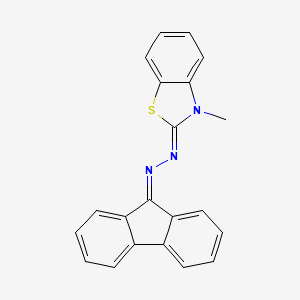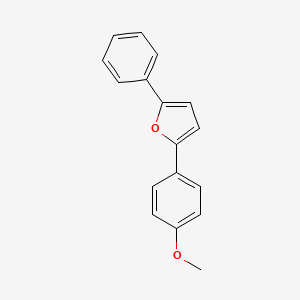![molecular formula C27H28N4O5 B5523241 5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5523241.png)
5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis approaches for dibenzo[b,f]azepine derivatives involve key reactions such as Michael addition and Diels-Alder reactions. For instance, Bennett and Cann (1994) describe the reaction of 5-acetyl-10-bromo-5H-dibenz[b,f]azepine with potassium t-butoxide to produce reactive intermediates that further react with N-methylpyrrole and imidazole to give Michael addition adducts (Bennett & Cann, 1994). Similarly, Tayade and Kale (2016) developed a method for synthesizing 2-[substituted-2,4-dithiabiureto]-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepines, showcasing the versatility in the synthesis of dibenzo[b,f]azepine derivatives (Tayade & Kale, 2016).
Molecular Structure Analysis
The molecular structure of dibenzo[b,f]azepine derivatives is often characterized by X-ray diffraction methods. Shankar et al. (2014) synthesized and characterized 5-methyl-5H-dibenzo[b,f]azepine and 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine, confirming their structures and providing insights into their boat conformations and dihedral angles between fused benzene rings (Shankar et al., 2014).
Chemical Reactions and Properties
Dibenzo[b,f]azepine derivatives participate in various chemical reactions, including cycloaddition and Michael addition, as demonstrated by Bennett and Cann (1994). These reactions are crucial for the synthesis and modification of the dibenzo[b,f]azepine core, enabling the introduction of different functional groups to alter the molecule's properties (Bennett & Cann, 1994).
Physical Properties Analysis
The physical properties of dibenzo[b,f]azepine derivatives, such as crystal structure and molecular conformation, are studied using X-ray diffraction and spectral studies. For example, Shankar et al. (2014) discussed the orthorhombic crystal system and the boat conformation of the azepine ring, which are essential for understanding the molecule's behavior in solid-state and its interaction with other molecules (Shankar et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
Research has led to the synthesis of related compounds, which have contributed to understanding the chemical structure and potential therapeutic applications of compounds similar to 5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate. For instance, the synthesis of alcoholic metabolites of mosapramine, a new antipsychotic drug, was undertaken to determine their chemical structures. A mixture of isomeric intermediates was used, with metabolites obtained through specific chemical processes, demonstrating the importance of chemical synthesis in drug development (Tashiro, Yuasa, & Demizu, 1992). Similarly, the synthesis of 5-[[[(dialkylamino)alkyl]-1-piperidinyl]acetyl]-10,11-dihydro-5H-dibenzo[b,e][1,4]-diazepin-11-ones as potential M2-selective ligands showcases the exploration of chemical compounds for targeted receptor activity (Cohen et al., 1993).
Pharmaceutical Research and Development
The compound and its derivatives have been investigated for their potential pharmacological properties. Studies have evaluated their affinity and selectivity for muscarinic cholinergic receptors, contributing to the development of M2-selective antimuscarinic agents. This research highlights the ongoing efforts to discover novel therapeutic agents through the manipulation of chemical structures and understanding their interactions with biological targets (Cohen et al., 1993). Additionally, the synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines as potential antioxidant and cytotoxic agents exemplifies the broad spectrum of research into compounds with structural similarities to 5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate. These compounds were evaluated for their in vitro antioxidant activity and cancer cell inhibitory potential, indicating their possible applications in cancer therapy (Mistry et al., 2016).
Propiedades
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O.C2H2O4/c30-25(19-27-15-17-28(18-16-27)24-11-5-6-14-26-24)29-22-9-3-1-7-20(22)12-13-21-8-2-4-10-23(21)29;3-1(4)2(5)6/h1-11,14H,12-13,15-19H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJNUKWOLZYADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C5=CC=CC=N5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)



![4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)


![2-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5523240.png)
![(1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523242.png)
![4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)
![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)
![4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)

amino]-2-phenylacetamide](/img/structure/B5523269.png)